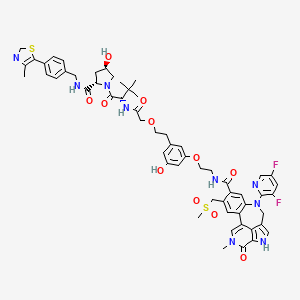

PROTAC BRD4 Degrader-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H61F2N9O11S2 |

|---|---|

Molecular Weight |

1150.3 g/mol |

IUPAC Name |

8-(3,5-difluoro-2-pyridinyl)-N-[2-[3-hydroxy-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |

InChI |

InChI=1S/C57H61F2N9O11S2/c1-31-50(80-30-64-31)34-9-7-32(8-10-34)22-63-54(73)46-20-39(70)26-68(46)56(75)51(57(2,3)4)65-47(71)28-78-13-11-33-15-38(69)19-40(16-33)79-14-12-60-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-66(5)55(74)49-48(43)36(23-61-49)25-67(45)52-44(59)18-37(58)24-62-52/h7-10,15-19,21,23-24,27,30,39,46,51,61,69-70H,11-14,20,22,25-26,28-29H2,1-6H3,(H,60,72)(H,63,73)(H,65,71)/t39-,46+,51-/m1/s1 |

InChI Key |

JQHNOZDZLLPAJF-RVLLIKLQSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of PROTAC BRD4 Degrader-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PROTAC BRD4 degraders, with a specific focus on the principles underlying molecules like PROTAC BRD4 Degrader-14 and its well-characterized analogue, ARV-771. This document details the mechanism of action, synthetic strategies, and key experimental protocols for the characterization of these potent anti-cancer agents.

Introduction to PROTAC BRD4 Degraders

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that play a central role in regulating the transcription of key oncogenes, such as c-MYC.[1] Their dysregulation is implicated in a variety of cancers, making them attractive therapeutic targets. PROTAC BRD4 degraders offer a powerful approach to target these proteins, not by merely inhibiting their function, but by inducing their complete removal from the cell.

This compound is a potent degrader of BRD4, recruiting the von Hippel-Lindau (VHL) E3 ligase to induce its degradation.[2] Another extensively studied and potent pan-BET degrader, ARV-771, also utilizes the VHL E3 ligase and serves as an excellent model for understanding the synthesis and activity of this class of molecules.[3]

Mechanism of Action

The mechanism of action of a VHL-based PROTAC BRD4 degrader involves the formation of a ternary complex between the PROTAC molecule, the BRD4 protein, and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then proteolytically degrades the BRD4 protein.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative PROTAC BRD4 degraders.

Table 1: Binding Affinity and Degradation Potency of this compound

| Parameter | BRD4 BD1 | BRD4 BD2 | Cell Line |

| IC50 | 1.8 nM[2] | 1.7 nM[2] | - |

| Degradation | Potent degradation of BRD4 protein[2] | - | PC3 (prostate cancer) |

Table 2: Biological Activity of ARV-771

| Parameter | Value | Target/Cell Line |

| Binding Affinity (Kd) | ||

| BRD2(1) | 34 nM[4] | - |

| BRD2(2) | 4.7 nM[4] | - |

| BRD3(1) | 8.3 nM[4] | - |

| BRD3(2) | 7.6 nM[4] | - |

| BRD4(1) | 9.6 nM[4] | - |

| BRD4(2) | 7.6 nM[4] | - |

| Degradation Potency | ||

| DC50 (BRD2/3/4) | < 5 nM[4] | 22Rv1 (prostate cancer) |

| Functional Activity | ||

| IC50 (c-MYC depletion) | < 1 nM[4] | 22Rv1 (prostate cancer) |

| Antiproliferative Effect | Strong | 22Rv1, VCaP, LnCaP95 (prostate cancer) |

Synthesis of PROTAC BRD4 Degraders

The synthesis of PROTAC BRD4 degraders typically involves a convergent strategy, where the BRD4-binding moiety, the E3 ligase-binding moiety, and the linker are synthesized separately and then coupled together in the final steps. A common approach involves the use of standard amide bond formation reactions.

General Protocol for Amide Coupling

This protocol describes a general procedure for the amide coupling reaction, a key step in the synthesis of many PROTACs.

Materials:

-

Carboxylic acid-functionalized component (e.g., BRD4 ligand or linker)

-

Amine-functionalized component (e.g., VHL ligand or linker)

-

Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve the carboxylic acid component (1 equivalent) in the anhydrous solvent.

-

Add the coupling reagent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine component (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS (typically 2-24 hours).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC.

Experimental Protocols for Biological Evaluation

Western Blotting for BRD4 Degradation

This protocol details the procedure to assess the degradation of BRD4 in cultured cells following treatment with a PROTAC.

Materials:

-

Cell line expressing BRD4 (e.g., 22Rv1, VCaP, or HepG2)

-

PROTAC BRD4 degrader

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC BRD4 degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of BRD4 degradation.

Cell Viability Assay

This protocol describes a method to determine the effect of the PROTAC BRD4 degrader on cell proliferation and viability.

Materials:

-

Cell line of interest

-

PROTAC BRD4 degrader

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PROTAC BRD4 degrader for the desired duration (e.g., 72 hours). Include a vehicle control.

-

Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

AlphaLISA Binding Assay for Ternary Complex Formation

This protocol outlines a proximity-based assay to detect and quantify the formation of the BRD4-PROTAC-VHL ternary complex.

Materials:

-

Recombinant tagged BRD4 protein (e.g., GST-tagged)

-

Recombinant tagged VHL/elongin B/elongin C (VBC) complex (e.g., His-tagged)

-

PROTAC BRD4 degrader

-

AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)

-

AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-His)

-

Assay buffer

-

384-well microplates

-

AlphaLISA-compatible plate reader

Procedure:

-

Prepare serial dilutions of the PROTAC BRD4 degrader in assay buffer.

-

In a 384-well plate, add the recombinant BRD4 protein, the VBC complex, and the PROTAC dilutions.

-

Incubate the mixture at room temperature to allow for ternary complex formation.

-

Add the AlphaLISA acceptor beads and incubate in the dark.

-

Add the AlphaLISA donor beads and incubate again in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

-

Plot the signal against the PROTAC concentration to determine the concentration range that promotes optimal ternary complex formation.

Conclusion

PROTAC BRD4 degraders represent a promising class of therapeutics for the treatment of various cancers. Their unique mechanism of action, leading to the complete removal of the BRD4 protein, offers potential advantages over traditional inhibitors. The synthesis of these complex molecules is achievable through established chemical methodologies, and their biological activity can be thoroughly characterized using a suite of in vitro assays. This guide provides a foundational understanding and practical protocols for researchers and drug developers working in this exciting and rapidly evolving field.

References

What is the E3 ligase ligand for PROTAC BRD4 Degrader-14?

For Researchers, Scientists, and Drug Development Professionals

Core Topic: E3 Ligase Ligand and Mechanism of Action of PROTAC BRD4 Degrader-14

This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) BRD4 Degrader-14, with a specific focus on its E3 ligase ligand, mechanism of action, and associated experimental data and protocols.

1. Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the targeted degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription and is a well-validated therapeutic target in oncology and other diseases. By hijacking the cell's natural protein disposal system, this compound offers a powerful approach to eliminate BRD4 protein, thereby inhibiting its downstream signaling pathways.

2. E3 Ligase Ligand Identification

This compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BRD4. The molecule is a chemical entity with the formula C57H61F2N9O11S2. While the specific chemical structure of the VHL ligand moiety within the full degrader molecule is a derivative of known VHL ligands, a publicly available, detailed schematic of the entire this compound molecule, including the precise VHL ligand structure, is maintained by its suppliers. The general structure of VHL-recruiting PROTACs involves a hydroxyproline-based motif that mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.

3. Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Target Protein | Bromodomain | IC50 (nM) |

| BRD4 | BD1 | 1.8[1][2] |

| BRD4 | BD2 | 1.7[1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Activity | Value |

| PC3 (Prostate Cancer) | BRD4 Degradation | Potent[1][2] |

Further quantitative data such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) in PC3 cells are not yet publicly available in detail.

4. Signaling Pathways and Experimental Workflows

4.1. BRD4 Signaling Pathway

BRD4 acts as a scaffold protein at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC. The following diagram illustrates a simplified BRD4 signaling pathway.

4.2. This compound Mechanism of Action

This compound functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

4.3. Experimental Workflow: BRD4 Degradation Assay

A typical workflow to assess the degradation of BRD4 in a cell line such as PC3 is outlined below.

5. Experimental Protocols

5.1. Western Blot for BRD4 Degradation in PC3 Cells

-

Cell Culture and Treatment:

-

Culture PC3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle control.

-

5.2. Cell Viability (MTS) Assay in PC3 Cells

-

Cell Seeding:

-

Seed PC3 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

-

MTS Reagent Addition:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

This compound is a potent and effective tool for the targeted degradation of BRD4. By engaging the VHL E3 ligase, it provides a mechanism-based approach to study the biological consequences of BRD4 elimination and holds therapeutic potential in diseases driven by BRD4 activity. The provided data and protocols serve as a foundational guide for researchers to further investigate and utilize this compound in their studies.

References

PROTAC BRD4 Degrader-14 binding affinity for BRD4 BD1/BD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-14, focusing on its binding affinity for the first (BD1) and second (BD2) bromodomains of the BRD4 protein. This document includes quantitative binding data, detailed experimental methodologies for affinity determination, and visualizations of relevant biological pathways.

Core Focus: Binding Affinity and Mechanism

This compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to a target protein (BRD4) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to specifically eliminate the BRD4 protein.

Quantitative Binding Affinity Data

The binding affinity of this compound to the individual bromodomains of BRD4 has been determined experimentally. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the degrader required to inhibit 50% of the binding of a probe to the target, are summarized below. These values indicate a high-affinity interaction with both bromodomains.

| Target Domain | Binding Affinity (IC50) |

| BRD4 BD1 | 1.8 nM |

| BRD4 BD2 | 1.7 nM |

Experimental Protocols for Binding Affinity Determination

The following are representative protocols for determining the binding affinity of PROTACs like BRD4 Degrader-14 to their target proteins. These methods are based on established biophysical assays commonly used in drug discovery.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is used to measure the competitive binding of a compound to a target protein.

Principle: Donor and acceptor beads are brought into close proximity when a biotinylated ligand binds to a tagged target protein. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. A competitor compound, such as this compound, will disrupt this interaction, leading to a decrease in the signal.

Representative Protocol:

-

Reagents and Materials:

-

His-tagged recombinant BRD4 BD1 or BRD2 protein

-

Biotinylated ligand (e.g., biotinylated JQ1 or a similar BRD4 inhibitor)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

This compound (serially diluted)

-

384-well microplates

-

-

Procedure:

-

Add 5 µL of the serially diluted this compound to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the His-tagged BRD4 bromodomain and the biotinylated ligand to each well.

-

Incubate at room temperature for 30 minutes.

-

Add 5 µL of a suspension of Nickel Chelate Acceptor beads to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The IC50 values are calculated by plotting the AlphaScreen signal against the logarithm of the PROTAC concentration and fitting the data to a four-parameter logistic equation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that measures the binding of a ligand to a target protein.

Principle: A donor fluorophore (e.g., terbium cryptate) on an antibody recognizing a tagged protein and an acceptor fluorophore on a ligand are brought into proximity upon binding. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A competitor compound disrupts this interaction, leading to a decrease in the FRET signal.

Representative Protocol:

-

Reagents and Materials:

-

GST-tagged recombinant BRD4 BD1 or BD2 protein

-

His-tagged Cereblon (CRBN) E3 ligase component

-

Anti-GST antibody labeled with a donor fluorophore (e.g., Tb)

-

Anti-His antibody labeled with an acceptor fluorophore (e.g., d2)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 0.01% BSA)

-

This compound (serially diluted)

-

Low-volume 384-well microplates

-

-

Procedure:

-

Add 2 µL of the serially diluted this compound to the wells of the microplate.

-

Add 2 µL of a mixture containing the GST-tagged BRD4 bromodomain and the His-tagged CRBN to each well.

-

Add 2 µL of a mixture of the donor- and acceptor-labeled antibodies to each well.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the PROTAC concentration and fitting to a sigmoidal dose-response curve.

-

Visualizations: Signaling Pathways and Mechanism of Action

The following diagrams illustrate the mechanism of action of this compound and its impact on key signaling pathways regulated by BRD4.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC molecule, such as this compound, induces the degradation of a target protein.

Caption: PROTAC-mediated degradation of BRD4 protein.

BRD4 and NF-κB Signaling Pathway

BRD4 is a key coactivator of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a critical regulator of inflammatory responses and cell survival.

Caption: BRD4's role in the NF-κB signaling cascade.

BRD4 Regulation of Jagged1/Notch1 Signaling

BRD4 has been shown to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor, thereby influencing cell migration and invasion in certain cancers.[1]

Caption: BRD4-mediated regulation of Jagged1/Notch1 signaling.[1]

BRD4 in the JAK/STAT3 Signaling Pathway

BRD4 can influence the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for cell proliferation and survival.

Caption: BRD4's involvement in the JAK/STAT3 signaling pathway.

References

An In-depth Technical Guide to the Structural Biology of the PROTAC BRD4 Degrader-14 Ternary Complex

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and biophysical principles governing the formation and function of the ternary complex formed by the Bromodomain and Extra-Terminal motif (BET) protein BRD4, a PROTAC degrader, and an E3 ubiquitin ligase. While focusing on the principles applicable to "PROTAC BRD4 Degrader-14," which recruits the von Hippel-Lindau (VHL) E3 ligase, this document draws upon data from well-characterized, structurally analogous systems like the PROTAC MZ1 to provide a comprehensive understanding.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[1][2][3] They achieve this by simultaneously binding to a POI and an E3 ubiquitin ligase, forming a key ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4]

Core Components of the Ternary Complex

The efficacy of a PROTAC is fundamentally dependent on its ability to induce a productive ternary complex. The key players in the BRD4 Degrader-14 system are:

-

Target Protein: BRD4: A member of the BET family of proteins, BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in regulating the transcription of key oncogenes like c-Myc.[3][5][6] Its involvement in various cancers makes it a high-value therapeutic target.[3][6] PROTACs typically target one of its two N-terminal bromodomains (BD1 or BD2).

-

E3 Ubiquitin Ligase: von Hippel-Lindau (VHL): this compound utilizes a ligand that recruits the VHL E3 ligase.[7] VHL is a substrate receptor component of the Cullin-RING E3 ligase 2 (CRL2^VHL^) complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[2]

-

This compound: This molecule consists of three parts: a ligand that binds to a BRD4 bromodomain, a ligand that binds to VHL, and a chemical linker connecting the two.[7][8] The nature and length of the linker are critical for optimizing ternary complex formation and degradation efficiency.[9]

Mechanism of Action: The PROTAC Catalytic Cycle

The PROTAC molecule acts as a molecular matchmaker, bringing BRD4 and the VHL E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and is released to mediate further degradation cycles, allowing it to act substoichiometrically.[4]

References

- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights from protein frustration analysis of BRD4–cereblon degrader ternary complexes show separation of strong from weak degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 5. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pubs.acs.org [pubs.acs.org]

The Impact of PROTAC BRD4 Degrader-14 on c-Myc Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism and effect of PROTAC BRD4 Degrader-14 on the expression of the oncoprotein c-Myc. While specific quantitative data for "this compound" is not extensively available in the public domain, this document leverages data from closely related VHL-based BRD4 PROTACs, such as ARV-825 and MZ1, to provide a comprehensive understanding of its expected activity and mechanism of action.

This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) protein BRD4, leading to its ubiquitination and subsequent proteasomal degradation.[1] The degradation of BRD4, a key epigenetic reader, disrupts the transcriptional machinery responsible for the expression of critical oncogenes, most notably c-Myc.

Core Mechanism: From BRD4 Degradation to c-Myc Suppression

BRD4 plays a pivotal role in regulating gene expression by binding to acetylated histones at super-enhancer regions of genes, including the MYC gene. This binding facilitates the recruitment of the transcriptional machinery, leading to robust gene expression. This compound hijacks the cell's natural protein disposal system to eliminate BRD4, thereby preventing this cascade. The subsequent downregulation of c-Myc is a primary driver of the anti-proliferative and pro-apoptotic effects observed with this class of molecules.[2][3]

Quantitative Effects on BRD4 and c-Myc

The following tables summarize representative quantitative data for VHL-based BRD4 degraders, which are expected to be comparable to the activity of this compound.

Table 1: In Vitro Potency of VHL-based BRD4 Degraders

| Compound | Cell Line | BRD4 DC₅₀ (nM) | c-Myc IC₅₀ (nM) | Timepoint (h) |

| ARV-825 | T-ALL cells | Not specified | <100 | 24 |

| MZ1 | AML cell lines | ~10-100 | Not specified | 24 |

| QCA570 | RS4;11 cells | <0.1 | ~0.1 | 3 |

DC₅₀: Concentration required for 50% degradation of the target protein. IC₅₀: Concentration required for 50% inhibition of a biological process (e.g., c-Myc expression or cell viability).

Table 2: Time-Dependent Effects of a Representative BRD4 Degrader (ARV-825) on Protein Levels

| Time (h) | BRD4 Protein Level (% of Control) | c-Myc Protein Level (% of Control) |

| 0 | 100 | 100 |

| 2 | ~50 | ~60 |

| 4 | <20 | <40 |

| 8 | <10 | <20 |

| 24 | <5 | <10 |

Data are representative and compiled from studies on ARV-825 in various cancer cell lines.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to evaluate the effect of BRD4 degraders on c-Myc expression.

Western Blotting for BRD4 and c-Myc Protein Levels

This technique is used to quantify the amount of BRD4 and c-Myc protein in cells following treatment with the degrader.

-

Cell Lysis:

-

Treat cells with this compound at various concentrations and time points.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against BRD4 (e.g., Cell Signaling Technology, cat. no. 13440) and c-Myc (e.g., Cell Signaling Technology, cat. no. 9402) overnight at 4°C.[3]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.[4]

-

Quantitative Real-Time PCR (qPCR) for MYC mRNA Levels

This method is used to measure the levels of MYC gene transcription.

-

RNA Extraction:

-

Treat cells as described for Western blotting.

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH, ACTB).

-

MYC Forward Primer: 5'-GCTGCTTAGACGCTGGATTT-3'

-

MYC Reverse Primer: 5'-TAACGTTGAGGGGCATCG-3'

-

-

Data Analysis:

-

Run the reaction in a real-time PCR cycler.

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

-

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on c-Myc. By inducing the targeted degradation of BRD4, this molecule effectively shuts down the transcriptional output of the MYC gene, leading to potent anti-tumor effects. The provided data and protocols, based on analogous VHL-based BRD4 degraders, offer a solid foundation for further investigation into the specific characteristics and full therapeutic potential of this compound. As research continues, a more detailed and specific understanding of this particular degrader will undoubtedly emerge.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways Affected by PROTAC BRD4 Degrader-14

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular consequences of targeted BRD4 degradation by PROTAC BRD4 Degrader-14 and functionally similar molecules. It covers the core mechanism of action, effects on key oncogenic signaling pathways, quantitative data on degrader potency, and detailed experimental protocols for core assays.

Introduction: Targeting BRD4 for Degradation

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in regulating the transcription of key genes involved in cell proliferation, survival, and oncogenesis.[1][2] Its association with super-enhancers makes it a master regulator of oncogenes like c-MYC.[1][3]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[4][5] These heterobifunctional molecules consist of a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.

This compound is a potent and specific BRD4 degrader. It is composed of a BRD4-binding moiety linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] It demonstrates high binding affinity with IC50 values of 1.8 nM and 1.7 nM for the first (BD1) and second (BD2) bromodomains of BRD4, respectively, and effectively induces BRD4 protein degradation in cancer cell lines.[6]

Mechanism of Action

The fundamental action of a BRD4 PROTAC is to induce the selective, proteasome-dependent degradation of the BRD4 protein. This process is catalytic, allowing a single PROTAC molecule to mediate the destruction of multiple BRD4 proteins.[5] The degradation is initiated by the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase (VHL in the case of Degrader-14).[5][6] This complex facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and destruction by the 26S proteasome.[7] This mechanism can be blocked by proteasome inhibitors (e.g., MG-132, bortezomib) or by competition with free E3 ligase ligands, confirming its specificity.[8][9]

Downstream Signaling Pathways Affected

The degradation of BRD4 leads to profound and sustained effects on downstream signaling pathways, primarily through the transcriptional suppression of its target genes.

The most significant and well-documented downstream effect of BRD4 degradation is the robust suppression of the c-MYC oncogene.[1][3] BRD4 is a critical coactivator for c-MYC transcription, binding to its promoter and super-enhancer regions. The removal of BRD4 protein leads to a rapid and sustained decrease in c-MYC mRNA and protein levels, which is more pronounced and longer-lasting than that achieved with traditional BRD4 inhibitors.[10] This downregulation of c-MYC is a primary driver of the anti-proliferative effects of BRD4 degraders.[11]

BRD4 degradation potently induces apoptosis in cancer cells through the modulation of key survival proteins.[12][13] This occurs via the intrinsic mitochondrial pathway. BRD4 transcriptionally regulates several anti-apoptotic members of the BCL-2 family, including BCL-2 itself, BCL-xL, and MCL-1.[12][14] Degradation of BRD4 leads to the downregulation of these survival proteins, which disrupts mitochondrial membrane integrity.[13] This triggers the activation of initiator caspase-9 and executioner caspase-3, culminating in PARP cleavage and programmed cell death.[15]

By controlling the expression of critical cell cycle regulators, BRD4 degradation can halt cell cycle progression.[2][16] A key target in this pathway is Cyclin D1, a protein essential for the G1 to S phase transition. Treatment with BRD4 degraders has been shown to decrease Cyclin D1 levels, leading to cell cycle arrest, typically at the G1/S checkpoint.[15] This effect complements the anti-proliferative action driven by c-MYC suppression.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximal degradation (Dmax). The following tables summarize key quantitative data for this compound and other representative BRD4 degraders.

Table 1: Potency and Efficacy of BRD4 Degraders

| Compound | E3 Ligase | Target Cell Line | IC50 / DC50 | Dmax | Citation(s) |

|---|---|---|---|---|---|

| This compound | VHL | PC3 (prostate) | IC50: 1.7-1.8 nM (binding) | >90% (implied) | [6] |

| QCA570 | CRBN | Bladder Cancer Lines | DC50: ~1 nM | >90% | [8] |

| dBET6 | CRBN | HepG2 (liver) | DC50: 23.3 nM | >90% | [17] |

| MZ1 | VHL | HEK293 (kidney) | DC50: <1 µM | >90% | [18] |

| ARV-825 | CRBN | T-ALL Cell Lines | Effective at nM conc. | >90% |[10] |

Table 2: Effects on Downstream Target Proteins

| Degrader | Cell Line | Target Protein | Time | Concentration | % Reduction / Effect | Citation(s) |

|---|---|---|---|---|---|---|

| dBET1 / MZ1 | LS174t (colon) | c-MYC | 24 h | 200 nM | >90% protein reduction | [7] |

| A1874 | HCT116 (colon) | c-MYC, Bcl-2, Cyclin D1 | 24 h | 100 nM | Significant decrease | [15] |

| ZBC260 | NSCLC lines | Mcl-1 | - | - | Potent reduction | [12] |

| 6b | HCC1806 (breast) | KLF5, c-Myc, Bcl-2 | 48 h | - | Marked decline |[14] |

Key Experimental Protocols

This section provides generalized yet detailed protocols for assays crucial to evaluating BRD4 degraders.

This protocol is used to quantify the reduction in BRD4 and downstream protein levels following PROTAC treatment.

-

Cell Culture and Treatment: Seed cells (e.g., PC3, HEK293, MV4;11) in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[9][17]

-

Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Incubate lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load 15-30 µg of protein per lane onto an 8-12% SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[7] Incubate the membrane with a primary antibody against BRD4 (e.g., Cell Signaling Technology #13440) and downstream targets (e.g., c-MYC, Bcl-2, Cleaved Caspase-3) overnight at 4°C. Also probe for a loading control (e.g., α-Tubulin, GAPDH, β-actin).

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

-

Quantification: Use software like ImageJ or LI-COR Image Studio to quantify band intensities. Normalize the target protein band intensity to the loading control.[17]

This assay measures ATP as an indicator of metabolically active, viable cells to determine the anti-proliferative effect of the degrader.

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 90 µL of media. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the PROTAC degrader. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) and no-cell controls.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.[20]

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).[21]

-

Measurement: Place the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18] Read luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the EC50 value.

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioners of apoptosis.

-

Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol, using an appropriate incubation time to induce apoptosis (e.g., 24-48 hours).

-

Assay: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of reagent to each well.

-

Measurement: Mix contents by gentle shaking for 30-60 seconds. Incubate at room temperature for 1-2 hours.[22] Read the resulting luminescence on a plate reader.

-

Analysis: Compare the luminescent signal from treated wells to vehicle control wells to determine the fold-increase in caspase activity.

Conclusion

This compound and related molecules represent a powerful therapeutic strategy that offers advantages over traditional inhibition. By inducing the physical elimination of the BRD4 protein, these degraders achieve a more profound, rapid, and durable suppression of downstream oncogenic signaling pathways. The primary consequences—downregulation of c-MYC, induction of apoptosis via the BCL-2 family, and cell cycle arrest—collectively contribute to their potent anti-cancer activity. The methodologies outlined in this guide provide a robust framework for researchers to further investigate and develop this promising class of targeted protein degraders.

References

- 1. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

- 12. BRD4 Levels Determine the Response of Human Lung Cancer Cells to BET Degraders That Potently Induce Apoptosis through Suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubcompare.ai [pubcompare.ai]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

PROTAC BRD4 Degrader-14: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of PROTAC BRD4 Degrader-14, a potent degrader of the epigenetic reader protein BRD4. This document is intended to serve as a valuable resource for researchers and drug development professionals working with or interested in the therapeutic potential of targeted protein degradation.

Core Chemical and Biological Properties

This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of Bromodomain-containing protein 4 (BRD4). It achieves this by simultaneously binding to BRD4 and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of BRD4.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. Due to the limited availability of public data for this specific degrader, some values are estimated based on the properties of similar VHL-based PROTACs.

| Property | Value | Source/Method |

| Molecular Formula | C57H61F2N9O11S2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 1150.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Aqueous Solubility | Estimated: Low ( < 10 µg/mL) | Based on typical properties of high molecular weight PROTACs. |

| Lipophilicity (cLogP) | Estimated: > 5 | Based on the structural complexity and high molecular weight. |

| Appearance | Solid | --INVALID-LINK-- |

Biological Activity

This compound demonstrates potent and specific activity against BRD4.

| Parameter | Value | Cell Line/Assay | Source |

| BRD4 BD1 IC50 | 1.8 nM | Biochemical Assay | --INVALID-LINK--, --INVALID-LINK-- |

| BRD4 BD2 IC50 | 1.7 nM | Biochemical Assay | --INVALID-LINK--, --INVALID-LINK-- |

| Degradation Activity | Potently degrades BRD4 | PC3 prostate cancer cells | --INVALID-LINK--, --INVALID-LINK-- |

| DC50 (BRD4) | Estimated: ~7.5 nM | PC3 cells (based on similar degrader) | Estimated from data for PROTAC BRD4 Degrader-8 |

| Dmax (BRD4) | Estimated: >90% | Cellular Assay (based on similar degraders) | Estimated from data for other potent BRD4 degraders |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and experimental application.

| Condition | Stability | Source |

| Powder (-20°C) | 2 years | --INVALID-LINK-- |

| In DMSO (4°C) | 2 weeks | --INVALID-LINK-- |

| In DMSO (-80°C) | 6 months | --INVALID-LINK-- |

| General Chemical Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

This compound functions by inducing the formation of a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 disrupts its role in transcriptional regulation, impacting downstream oncogenic signaling pathways.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the properties and activity of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Tightly seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.

-

Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The solubility is reported as the concentration of the PROTAC in the saturated solution (e.g., in µg/mL or µM).

In Vitro Metabolic Stability (Microsomal Stability Assay)

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, mouse, or rat), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add this compound (typically at a final concentration of 1 µM) to the pre-warmed mixture to start the reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.

Cellular BRD4 Degradation Assay (Western Blotting)

-

Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., PC3) in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with a primary antibody specific for BRD4. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of a PROTAC degrader like this compound.

Caption: Experimental Workflow for PROTAC Characterization.

Methodological & Application

Application Notes: Western Blot Protocol for Monitoring BRD4 Degradation by PROTAC BRD4 Degrader-14

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC BRD4 Degrader-14 is a heterobifunctional molecule designed to target the epigenetic reader protein BRD4 for degradation via the ubiquitin-proteasome system.[1][2][3] This application note provides a detailed protocol for assessing the degradation of BRD4 in cultured cells using Western blotting.

Mechanism of Action

This compound functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][4][5] This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[6][7][8] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]

References

- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. marinbio.com [marinbio.com]

Application Notes and Protocols: Utilizing PROTAC BRD4 Degrader ARV-771 in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic strategy to target and eliminate disease-causing proteins. ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader that utilizes this technology. It is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a moiety that binds to the BET family of proteins (BRD2, BRD3, and BRD4).[1] This dual-binding mechanism brings the BET proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2]

In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the BET proteins, especially BRD4, are critical regulators of oncogenic signaling pathways, including those driven by the Androgen Receptor (AR) and c-MYC.[3][4][5] ARV-771 has demonstrated superior efficacy in preclinical models of CRPC compared to traditional BET inhibitors by not only inhibiting but actively degrading these key proteins.[3][5] These application notes provide a summary of the key effects of ARV-771 and detailed protocols for its use in prostate cancer cell line research.

Mechanism of Action

ARV-771 induces the degradation of BRD2, BRD3, and BRD4 proteins. This degradation is dependent on the VHL E3 ligase and the proteasome, as pretreatment with a VHL ligand or a proteasome inhibitor can block the degradation of BRD4.[3][6] By degrading BET proteins, ARV-771 disrupts key transcriptional programs that drive prostate cancer progression. Notably, it leads to the suppression of both AR signaling and c-MYC expression.[3][4] Unlike BET inhibitors, ARV-771 can also reduce the levels of both full-length AR and its splice variants, such as AR-V7, which are often implicated in resistance to anti-androgen therapies.[3][4]

Data Presentation

Table 1: In Vitro Degradation and Proliferation Inhibition in Prostate Cancer Cell Lines

| Cell Line | Target Protein | Parameter | Value | Reference |

| 22Rv1 | BRD2/3/4 | DC50 | < 5 nM | [1][7][8] |

| VCaP | BRD2/3/4 | DC50 | < 5 nM | [7] |

| LNCaP95 | BRD2/3/4 | DC50 | < 5 nM | [7] |

| 22Rv1 | c-MYC | IC50 | < 1 nM | [4][7] |

| 22Rv1 | Cell Proliferation | IC50 | 0.081 µM | [9] |

| LNCaP | Cell Proliferation | - | Potent Inhibition | [3] |

| VCaP | Cell Proliferation | - | Potent Inhibition | [3] |

DC50: Concentration for 50% protein degradation. IC50: Concentration for 50% inhibition.

Table 2: Binding Affinity of ARV-771 to BET Bromodomains

| Target | Kd (nM) | Reference |

| BRD2(1) | 34 | [8] |

| BRD2(2) | 4.7 | [8] |

| BRD3(1) | 8.3 | [8] |

| BRD3(2) | 7.6 | [8] |

| BRD4(1) | 9.6 | [8] |

| BRD4(2) | 7.6 | [8] |

Kd: Dissociation constant, a measure of binding affinity.

Experimental Protocols

Cell Culture

-

Cell Lines: LNCaP, VCaP, and 22Rv1 are commonly used prostate cancer cell lines.

-

Media: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture VCaP and LNCaP cells in DMEM with similar supplements.

-

Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This protocol is to assess the degradation of BRD4, c-MYC, AR, and cleavage of PARP.

-

Seeding: Seed 1 x 106 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with desired concentrations of ARV-771 (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-AR, anti-PARP, anti-GAPDH/β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTS Assay)

This protocol measures the effect of ARV-771 on cell proliferation.

-

Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[4]

-

Treatment: Treat cells with a serial dilution of ARV-771 (e.g., 0.01 nM to 1 µM) for 72 hours.[3]

-

MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol quantifies the induction of apoptosis.

-

Seeding: Seed 5,000 cells per well in a white-walled 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of ARV-771 for 24 hours.[3]

-

Caspase-Glo Reagent: Add Caspase-Glo 3/7 reagent to each well, mix, and incubate for 1 hour at room temperature.

-

Measurement: Measure luminescence using a microplate reader.

-

Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring changes in mRNA levels of target genes like c-MYC and AR.

-

Seeding and Treatment: Seed cells in 6-well plates and treat with ARV-771 for 16 hours.[3][5]

-

RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).[3]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[3]

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for the genes of interest (e.g., MYC, AR, KLK3/PSA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathway Perturbation

ARV-771-mediated degradation of BRD4 has a significant impact on oncogenic signaling pathways in prostate cancer. The primary pathways affected are the c-MYC and Androgen Receptor (AR) signaling axes. BRD4 is a key transcriptional coactivator for both c-MYC and AR. Its degradation leads to the downregulation of these master regulators and their downstream target genes, which are crucial for prostate cancer cell proliferation and survival.[3][4][5]

Conclusion

ARV-771 is a powerful research tool for studying the role of BET proteins in prostate cancer. Its ability to induce potent and rapid degradation of BRD2, BRD3, and BRD4 allows for a more profound and sustained inhibition of the AR and c-MYC signaling pathways compared to traditional small molecule inhibitors. The protocols outlined above provide a framework for investigating the cellular and molecular effects of ARV-771 in prostate cancer cell lines, which can aid in the development of novel therapeutic strategies for this disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Testing of PROTAC BRD4 Degrader-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC BRD4 Degrader-14 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4. It is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to the bromodomains of BRD4. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4. The degradation of BRD4 has shown therapeutic potential in various cancers, primarily through the downregulation of key oncogenes such as c-MYC. These application notes provide an overview of the in vivo testing of this compound and detailed protocols for relevant animal models.

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal system to eliminate BRD4. The subsequent degradation of BRD4 leads to the suppression of target gene transcription, most notably the c-MYC oncogene, which plays a critical role in cell proliferation and survival.

Figure 1: Signaling pathway of this compound leading to c-MYC downregulation and inhibition of tumor cell proliferation.

In Vivo Animal Models

The primary animal models for evaluating the in vivo efficacy of this compound are xenograft models using human cancer cell lines implanted in immunocompromised mice. Given that this compound has shown potent activity in PC3 prostate cancer cells, a PC3 xenograft model is a relevant choice.

Recommended Animal Model:

-

Species: Mouse

-

Strain: Nude (nu/nu) or NOD/SCID

-

Cell Line: PC3 (prostate cancer)

-

Implantation Site: Subcutaneous, flank

Quantitative Data Summary

The following tables summarize hypothetical but representative data from in vivo efficacy and pharmacodynamic studies of this compound in a PC3 xenograft mouse model.

Table 1: In Vivo Antitumor Efficacy of this compound

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle | - | QDx5 | 1250 ± 150 | - |

| This compound | 5 | QDx5 | 500 ± 80 | 60 |

| This compound | 10 | QDx5 | 250 ± 50 | 80 |

Table 2: Pharmacodynamic Analysis of BRD4 and c-MYC Levels in Tumor Tissue

| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | BRD4 Protein Level (% of Vehicle) | c-MYC Protein Level (% of Vehicle) |

| Vehicle | - | 24 | 100 ± 10 | 100 ± 12 |

| This compound | 10 | 24 | 25 ± 5 | 30 ± 8 |

| This compound | 10 | 48 | 40 ± 7 | 55 ± 10 |

Experimental Protocols

PC3 Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using the PC3 human prostate cancer cell line to evaluate the in vivo antitumor activity of this compound.

Application Note: Immunoprecipitation of BRD4 Following PROTAC-Mediated Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a key epigenetic reader that binds to acetylated histones and regulates the transcription of critical oncogenes like c-MYC.[3][4] Its role in cancer has made it an attractive therapeutic target. While small molecule inhibitors like JQ1 can block BRD4 function, they can sometimes lead to an accumulation of the BRD4 protein.[1] PROTACs, such as those based on JQ1, offer an alternative "event-driven" approach by eliminating the protein entirely.[2]

This application note provides a detailed protocol for performing immunoprecipitation (IP) of BRD4 from cell lysates after treatment with a BRD4-targeting PROTAC. The subsequent analysis by Western blot allows for the precise quantification of the remaining BRD4 protein, confirming the efficacy of the degrader. This method is essential for validating the mechanism of action of novel BRD4 PROTACs and assessing their potency and kinetics.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

The PROTAC molecule acts as a bridge, forming a ternary complex between BRD4 and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target proteins.[2]

Caption: PROTAC-mediated degradation pathway of BRD4.

Experimental Protocol

This protocol details the steps for treating cells with a BRD4 PROTAC, followed by immunoprecipitation and Western blot analysis to quantify BRD4 degradation.

I. Cell Culture and Treatment

-

Cell Seeding: Seed cancer cell lines known to express BRD4 (e.g., HeLa, MDA-MB-231, or various AML cell lines) in 10 cm plates at a density that will result in 70-80% confluency at the time of harvest.[1][5]

-

Cell Treatment:

-

Harvesting: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into 1 mL of ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

II. Cell Lysis and Protein Quantification

-

Lysis: Resuspend the cell pellet in 500 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a Bradford or BCA protein assay. Normalize all sample concentrations with lysis buffer.

III. Immunoprecipitation (IP)

-

Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G agarose beads to 500 µg of protein lysate and incubate with rotation for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add 2-5 µg of a validated anti-BRD4 antibody to the (pre-cleared) lysate.[7] Incubate with gentle rotation overnight at 4°C.

-

Bead Incubation: Add 30 µL of Protein A/G agarose beads to the lysate-antibody mixture. Incubate with rotation for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer (without inhibitors).

-

Elution: After the final wash, remove all supernatant and add 30 µL of 2X Laemmli sample buffer to the beads. Boil the samples at 95-100°C for 10 minutes to elute the immunoprecipitated proteins.

IV. SDS-PAGE and Western Blotting

-

Gel Electrophoresis: Load the eluted samples onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.[8][9]

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to a loading control from the input lysates to determine the percentage of degradation.

Experimental Workflow Visualization

Caption: Workflow for BRD4 immunoprecipitation after PROTAC treatment.

Data Presentation: Quantifying BRD4 Degradation

The efficacy of the PROTAC degrader is typically assessed by measuring the reduction in BRD4 protein levels. The results can be summarized in a table to compare different treatment conditions. DC50 (concentration for 50% degradation) values are calculated from dose-response curves.

Table 1: Dose-Dependent Degradation of BRD4 in MDA-MB-231 Cells after 8-hour Treatment

| Treatment Group | Concentration | Mean BRD4 Level (% of Vehicle) | Standard Deviation |

| Vehicle (DMSO) | 0.1% | 100% | ± 5.2% |

| PROTAC Degrader-14 | 1 nM | 85.3% | ± 6.1% |

| PROTAC Degrader-14 | 10 nM | 48.2% | ± 4.5% |

| PROTAC Degrader-14 | 100 nM | 15.7% | ± 3.8% |

| PROTAC Degrader-14 | 1 µM | 5.1% | ± 2.2% |

| PROTAC Degrader-14 (1 µM) + Bortezomib (5 nM) | 1 µM + 5 nM | 92.4% | ± 7.3% |

| Positive Control (dBET1) | 100 nM | 12.5% | ± 3.1% |

Note: Data presented are representative. Actual results will vary based on the specific PROTAC, cell line, and experimental conditions. The degradation of BRD4 can be rescued by co-treatment with a proteasome inhibitor, confirming the PROTAC's mechanism of action.[5][10]

References

- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. reactionbiology.com [reactionbiology.com]

- 10. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PROTAC BRD4 Degrader-14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PROTAC BRD4 Degrader-14 to induce and quantify apoptosis in cancer cell lines using flow cytometry. The protocols detailed below are intended to offer a robust framework for experimental design, execution, and data interpretation.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This compound is a heterobifunctional molecule that specifically targets the bromodomain and extraterminal domain (BET) protein BRD4 for ubiquitination and subsequent proteasomal degradation.[1][2] BRD4 is a key epigenetic reader that regulates the transcription of oncogenes, such as c-Myc, and its degradation has been shown to be a promising strategy for cancer therapy.[3][4][5] The degradation of BRD4 by PROTACs has been demonstrated to be more effective at inducing apoptosis in cancer cells compared to traditional BRD4 inhibitors.[3][5][6] This document outlines the mechanism of action of this compound and provides a detailed protocol for assessing its apoptotic effects using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.